4-(Bromomethyl)-1-chloro-2-nitrobenzene
Overview
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis . They often serve as electrophiles in reactions with nucleophiles, forming new carbon-carbon bonds .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor compound with a brominating agent . The specifics of the reaction can vary depending on the structure of the precursor and the desired product .Molecular Structure Analysis
The molecular structure of a bromomethyl compound would typically include a carbon atom bonded to a bromine atom and a methyl group. The remaining bonds on the carbon atom would depend on the specific compound .Chemical Reactions Analysis
Bromomethyl compounds can participate in a variety of chemical reactions. They often act as electrophiles, reacting with nucleophiles to form new carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of a bromomethyl compound would depend on its specific structure. For example, “Methyl 4-(bromomethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
Structural Analysis and Experimentation
- Anisotropic Displacement Parameters : Mroz et al. (2020) explored the anisotropic displacement parameters of isomorphous compounds, including 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo), through X-ray diffraction experiments and first principles calculations. They found that experimental work on the bromo compound was more challenging than theoretical predictions suggested (Mroz, Wang, Englert, & Dronskowski, 2020).
Chemical Analysis Techniques
- Gas Chromatographic Determination : A study by L. Jie (2000) introduced a method for determining 2-chloro-4-bromophonel using gas chromatography with FID on OV-101, utilizing nitrobenzene as an internal standard. This technique was noted for its convenience, rapidness, and accuracy (L. Jie, 2000).
Kinetic and Structural Relationships
- Kinetic Studies in Biological Systems : Van der Aar et al. (1997) examined the GSH conjugation capacity of various 4-substituted 1-chloro-2-nitrobenzenes, leading to insights into structure-activity relationships (SARs) and the influence of different physicochemical parameters on these reactions (Van der Aar et al., 1997).
Molecular Transformations and Reactions
- Substitution Reactions : Blanksma and Fohr (2010) demonstrated that the chlorine atom in 1-chloro-2-cyano-4-nitrobenzene could be replaced by specific groups through reactions with sodium glycolate and sodium glycerolate (Blanksma & Fohr, 2010).
- Ultrasound-Assisted Synthesis : Research by Harikumar and Rajendran (2014) involved the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene, using a novel multi-site phase-transfer catalyst. This study highlighted the enhancements brought about by ultrasound in the reaction process (Harikumar & Rajendran, 2014).
Synthesis and Preparation Methods
- Synthesis of Intermediates : Zhai Guang-xin (2006) detailed the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, an arrhythmia medication. This process involved a Williamson Reaction between 4-nitrophenol and 1,2-dibromoethane, emphasizing the importance of reaction conditions (Zhai Guang-xin, 2006).
Mechanism of Action
Target of Action
Bromomethyl compounds are generally known to be reactive and can interact with various biological targets .
Mode of Action
They can participate in various chemical reactions, such as nucleophilic substitutions .
Biochemical Pathways
Bromomethyl compounds can potentially interfere with various biochemical pathways due to their reactivity .
Pharmacokinetics
Their distribution, metabolism, and excretion would depend on the specific properties of the compound and the organism in which it is studied .
Result of Action
Bromomethyl compounds can potentially cause cellular damage due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)-1-chloro-2-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDMVIZMGANIGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-45-0 | |
Record name | 4-(bromomethyl)-1-chloro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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